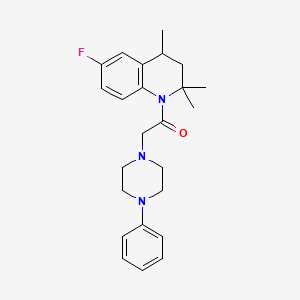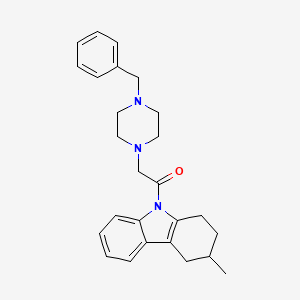
1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting with a suitable aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Introduction of the fluorine atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.
Final coupling: The quinoline and piperazine derivatives are coupled using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Piperazine derivatives: Often used in the development of antipsychotic and antihistamine drugs.
Uniqueness
1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is unique due to the specific combination of the quinoline and piperazine moieties, which might confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C24H30FN3O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H30FN3O/c1-18-16-24(2,3)28(22-10-9-19(25)15-21(18)22)23(29)17-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-10,15,18H,11-14,16-17H2,1-3H3 |
InChI Key |
UTXWJSFIVUIWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)F)C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184873.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11184880.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11184888.png)
![6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11184908.png)

![ethyl 4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B11184913.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B11184914.png)
![2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11184920.png)
![ethyl 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184925.png)
![N-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11184927.png)
amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B11184933.png)


![7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11184948.png)
